Boc-D-Pen(Mob)-OH

Catalog No.
S760294
CAS No.
106306-57-4
M.F
C18H27NO5S
M. Wt
369.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Pen(Mob)-OH

CAS Number

106306-57-4

Product Name

Boc-D-Pen(Mob)-OH

IUPAC Name

(2S)-3-[(4-methoxyphenyl)methylsulfanyl]-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C18H27NO5S

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C18H27NO5S/c1-17(2,3)24-16(22)19-14(15(20)21)18(4,5)25-11-12-7-9-13(23-6)10-8-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1

InChI Key

NEUHEEDQLRFEIM-AWEZNQCLSA-N

SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC

Synonyms

Boc-beta;beta-dimethyl-D-Cys(Mob)-OH

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC

Boc-D-Penicillamine(Mob)-OH is a derivative of penicillamine, which is known for its chelating properties. The "Boc" stands for tert-butyloxycarbonyl, a common protecting group used in organic synthesis to shield amine functionalities, while "Mob" refers to the methoxybenzyl group, another protecting group. This compound is primarily utilized in peptide synthesis and other organic reactions due to its unique structural characteristics and reactivity profile .

Boc-D-Pen(Mob)-OH itself does not possess a defined mechanism of action as it's a building block for peptides. However, the resulting peptides derived from Boc-D-Pen(Mob)-OH can have diverse biological activities depending on the specific amino acid sequence. D-amino acids, like D-Phe in this case, are often incorporated into peptides to explore their potential as drug candidates due to their different interactions with biological systems compared to their L-enantiomers (naturally occurring form) [].

Boc-D-Pen(Mob)-OH is likely to exhibit similar hazards as other amino acid derivatives. Specific data is limited, but general safety precautions should be followed when handling the compound:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Handle the compound in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Wash hands thoroughly after handling.
  • Dispose of waste according to local regulations.

Peptide Synthesis:

  • Boc-D-Pen(Mob)-OH is a protected amino acid derivative. The "Boc" group protects the amino group, while the "Mob" group protects the carboxylic acid group. This allows for the controlled incorporation of D-Penicillamine into peptides during solid-phase peptide synthesis (SPPS) .
  • D-Penicillamine is a non-proteinogenic amino acid with unique properties. It can chelate metals, form disulfide bonds, and exhibit antioxidant activity .
  • By incorporating Boc-D-Pen(Mob)-OH into peptides, researchers can introduce these functionalities into their molecules, enabling the design of novel peptides with potential therapeutic or diagnostic applications.

Research Applications:

  • Boc-D-Pen(Mob)-OH has been used to synthesize peptides with various biological activities, including:

    • Antimicrobial peptides
    • Antiviral peptides
    • Cell-penetrating peptides
  • These peptides are being investigated for their potential use in the development of new antibiotics, antiviral drugs, and gene delivery systems.

Availability:

  • Boc-D-Pen(Mob)-OH is commercially available from various chemical suppliers, such as Sigma-Aldrich and Merck .

  • Deprotection Reactions: The compound can undergo deprotection to remove the Boc and Mob groups. Trifluoroacetic acid is typically used for Boc removal, while hydrogenation is employed for Mob removal.
  • Substitution Reactions: It can also engage in substitution reactions where the protected groups are exchanged for other functional groups .

Common Reagents and Conditions

  • Trifluoroacetic Acid: Utilized for the removal of the Boc group.
  • Hydrogenation: Employed for the removal of the Mob group.

Major Products

The principal products resulting from reactions involving Boc-D-Penicillamine(Mob)-OH include:

  • Penicillamine: The deprotected form of Boc-D-Penicillamine(Mob)-OH.
  • Various Peptides: Depending on the reaction conditions, this compound can yield a variety of peptides during synthesis.

Boc-D-Penicillamine(Mob)-OH exhibits significant biological activity primarily due to its chelation properties. It can bind metal ions, making it useful in therapeutic contexts, particularly in treating metal poisoning. Additionally, it plays a role in facilitating peptide bond formation during peptide synthesis, which is critical in biochemistry and pharmaceutical applications.

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Penicillamine(Mob)-OH generally involves the following steps:

  • Protection of Penicillamine: The amine group of penicillamine is protected using tert-butyloxycarbonyl chloride in the presence of a base like triethylamine.
  • Protection of the Thiol Group: The thiol group is subsequently protected using methoxybenzyl chloride, also in the presence of a base.
  • Purification: The resultant compound is purified through techniques such as column chromatography .

Industrial Production Methods

In industrial settings, the production follows similar methodologies but on a larger scale:

  • Bulk Synthesis: Large quantities of penicillamine react with tert-butyloxycarbonyl chloride and methoxybenzyl chloride.
  • Purification: Industrial purification methods like crystallization or large-scale chromatography are employed to isolate the final product.

Boc-D-Penicillamine(Mob)-OH is primarily used in:

  • Peptide Synthesis: It serves as a key intermediate in synthesizing various peptides, which are essential in pharmaceuticals and research.
  • Chelation Therapy: Its ability to chelate metal ions makes it beneficial in treating conditions associated with metal toxicity .

Research into the interactions involving Boc-D-Penicillamine(Mob)-OH has highlighted its potential effectiveness in chelation therapy. Studies have shown that compounds with similar structures can exhibit varying degrees of biological activity based on their specific functional groups and stereochemistry. This emphasizes the importance of understanding molecular interactions when developing therapeutic agents .

Boc-D-Penicillamine(Mob)-OH can be compared to several similar compounds:

Compound NameStructure TypeUnique Features
Boc-L-Penicillamine(Mob)-OHL-isomer of penicillamineDifferent reactivity due to L-stereochemistry
Boc-D-Cysteine(Mob)-OHCysteine derivativeSimilar protecting groups but different amino acid
Boc-D-Tyrosine(Mob)-OHTyrosine derivativeVariation in biological activity due to different side chains

Uniqueness

Boc-D-Penicillamine(Mob)-OH stands out due to its specific protecting groups and D-isomer configuration, which confer distinct reactivity and properties compared to its L-isomer counterparts and other related compounds. This specificity makes it particularly valuable in targeted peptide synthesis and chelation applications.

XLogP3

3.3

Wikipedia

Boc-D-Pen(Mob)-OH

Dates

Modify: 2023-08-15

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